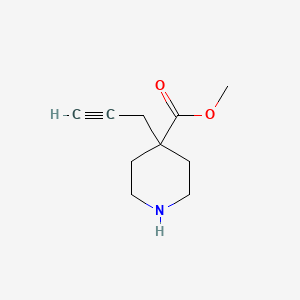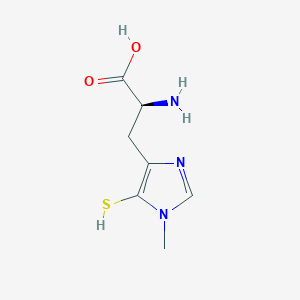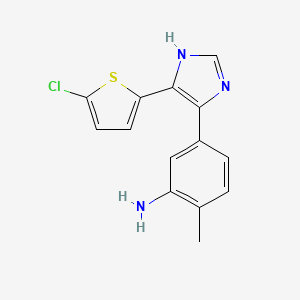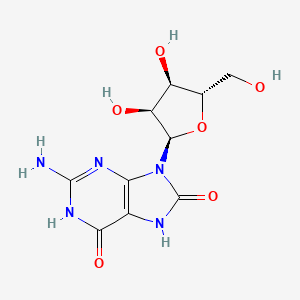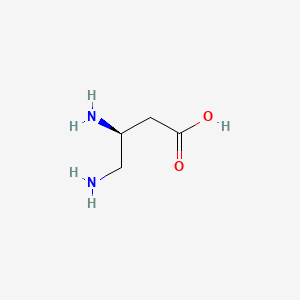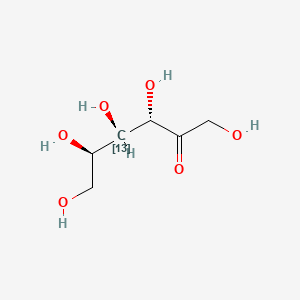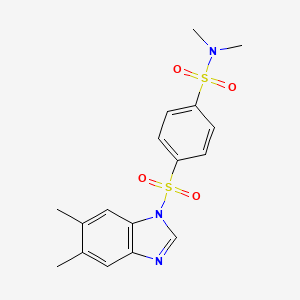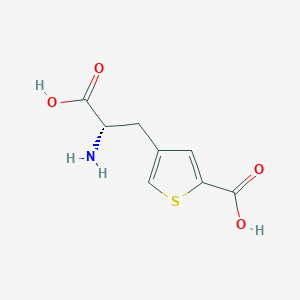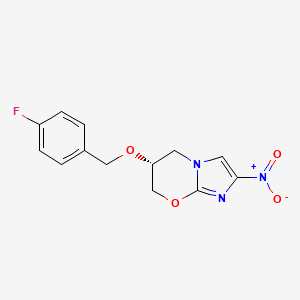
(R)-6-(4-Fluoro-benzyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-6-(4-Fluoro-benzyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine is a synthetic organic compound that belongs to the class of imidazo-oxazines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-(4-Fluoro-benzyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the imidazo-oxazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the nitro group: Nitration reactions using reagents like nitric acid or nitrating mixtures.
Attachment of the 4-fluoro-benzyloxy group: This step may involve nucleophilic substitution reactions using 4-fluoro-benzyl alcohol or its derivatives.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor desired reactions.
Purification: Techniques like crystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
®-6-(4-Fluoro-benzyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a catalyst or metal hydrides.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Solvents: Common organic solvents like ethanol, methanol, dichloromethane.
Major Products
Amino Derivatives: From reduction of the nitro group.
Substituted Derivatives: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of ®-6-(4-Fluoro-benzyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
6-(4-Fluoro-benzyloxy)-2-nitro-5H-imidazo(2,1-b)(1,3)oxazine: Lacks the ®-configuration.
6-(4-Chloro-benzyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine: Similar structure with a chloro group instead of a fluoro group.
6-(4-Methoxy-benzyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine: Similar structure with a methoxy group instead of a fluoro group.
Uniqueness
The presence of the ®-configuration and the 4-fluoro-benzyloxy group may impart unique biological properties and reactivity compared to its analogs.
Propiedades
Número CAS |
187235-63-8 |
|---|---|
Fórmula molecular |
C13H12FN3O4 |
Peso molecular |
293.25 g/mol |
Nombre IUPAC |
(6R)-6-[(4-fluorophenyl)methoxy]-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine |
InChI |
InChI=1S/C13H12FN3O4/c14-10-3-1-9(2-4-10)7-20-11-5-16-6-12(17(18)19)15-13(16)21-8-11/h1-4,6,11H,5,7-8H2/t11-/m1/s1 |
Clave InChI |
XFOAIJNXFUBTET-LLVKDONJSA-N |
SMILES isomérico |
C1[C@H](COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=C(C=C3)F |
SMILES canónico |
C1C(COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-6,6'-Dibromo-1,1'-bis(4-decyltetradecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12943462.png)
![5-Chloro-8-iodo-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12943471.png)
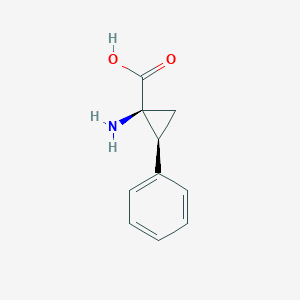
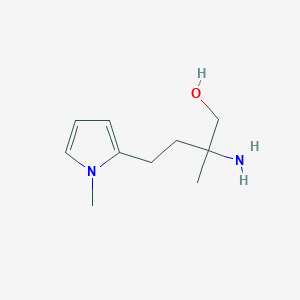
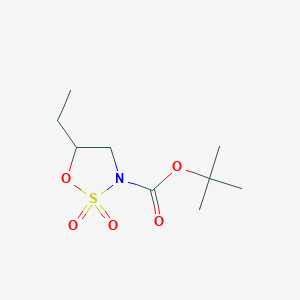
![7-Chloro-2-(1H-imidazol-2-yl)thieno[3,2-b]pyridine](/img/structure/B12943492.png)
